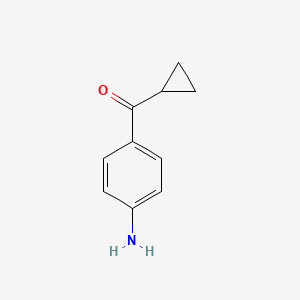

(4-Amino-phenyl)-cyclopropyl-methanone

Description

Contextualization within Organic Synthesis

In the field of organic synthesis, (4-Amino-phenyl)-cyclopropyl-methanone is recognized as a valuable synthetic intermediate. Its structure contains two primary reactive sites: the amino group on the phenyl ring and the carbonyl group of the ketone. The amino group can undergo a variety of reactions typical of anilines, such as diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities. The ketone's carbonyl group is susceptible to nucleophilic attack and can be transformed into alcohols, alkenes, or other functional groups.

The synthesis of this compound often involves a multi-step process. A common strategy is the Friedel-Crafts acylation of a protected aniline (B41778) or a nitrobenzene (B124822) derivative with cyclopropanecarbonyl chloride. For instance, the acylation of nitrobenzene would yield (4-Nitro-phenyl)-cyclopropyl-methanone, which can then be reduced to the target amine using standard reduction methods, such as catalytic hydrogenation or metal-acid reductions. rsc.orgresearchgate.net This indirect route is often necessary because the amino group of aniline can react with the Lewis acid catalyst used in Friedel-Crafts reactions, deactivating it and hindering the desired acylation. google.comquora.com

Significance as a Versatile Chemical Building Block for Advanced Molecular Architectures

Derivatives of this compound have been investigated for various therapeutic applications. For example, a series of 4-alkylaminoaryl phenyl cyclopropyl (B3062369) methanones, which are structurally related to the title compound, have been synthesized and evaluated for their antitubercular and antimalarial activities. asianpubs.org Furthermore, the core structure of this compound is found within more complex pharmaceutical agents. For instance, it is a key structural component of intermediates used in the synthesis of drugs like Prazosin, an alpha-blocker used to treat high blood pressure. jbclinpharm.orgnih.govnih.gov The synthesis of such complex molecules often involves leveraging the reactivity of both the amino and keto groups to build intricate heterocyclic systems. Research has also explored 2-aminobenzophenone (B122507) derivatives as antimitotic agents, highlighting the potential of this class of compounds in cancer therapy. nih.gov

Historical Development of Related Chemical Scaffolds and Methodologies Applicable to the Compound

The synthesis of aminophenyl ketones is deeply rooted in the history of organic chemistry, particularly in the development of the Friedel-Crafts acylation reaction, first reported in 1877. lookchem.comresearchgate.net This reaction has become a cornerstone for forming carbon-carbon bonds to aromatic rings. However, the application of this reaction to anilines has historically been challenging. The basic amino group readily complexes with the Lewis acid catalysts (e.g., AlCl3) required for the reaction, leading to deactivation of the catalyst and poor yields. google.comquora.com

To circumvent this issue, early methodologies focused on protecting the amino group, typically as an amide (anilide), before performing the acylation. Following the reaction, the protecting group would be removed to yield the desired aminophenyl ketone. asianpubs.org Another classical approach involves the acylation of nitrobenzene, followed by the reduction of the nitro group to an amine, a strategy that remains widely used. rsc.org

More recent advancements in synthetic methodology have focused on the development of catalytic Friedel-Crafts acylations that are tolerant of the amino group. The use of more robust Lewis acids, such as gallium triflate (Ga(OTf)3) or hafnium triflate (Hf(OTf)4), has enabled the direct catalytic acylation of some aniline derivatives with good yields. lookchem.comresearchgate.net These modern methods represent a significant step forward, offering more efficient and atom-economical routes to aminophenyl ketone scaffolds. The development of methods for cyclopropanation, such as the Simmons-Smith reaction, has also been crucial for the synthesis of the cyclopropyl moiety present in the title compound. researchgate.net

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to readily available starting materials. The primary disconnection is at the bond between the carbonyl group and the phenyl ring, suggesting a Friedel-Crafts acylation or a related reaction. An alternative disconnection can be made at the carbon-carbon bond between the carbonyl carbon and the cyclopropyl ring, pointing towards a Grignard-type reaction.

Based on these disconnections, three primary retrosynthetic strategies emerge:

Amine as the final functionality: This approach involves installing the cyclopropyl methanone group onto a benzene ring that already contains a protected or latent amino group. The key transformation would be the unmasking of the amine in the final step. This strategy leads to precursors such as (4-nitrophenyl)-cyclopropyl-methanone or N-(4-cyclopropanoylphenyl)acetamide.

Formation of the aryl-ketone bond: This strategy focuses on creating the bond between the phenyl ring and the carbonyl carbon. This can be achieved through electrophilic aromatic substitution (Friedel-Crafts acylation) or by using organometallic reagents. Key precursors for this approach would be aniline (or a protected version like acetanilide) and a cyclopropanecarbonyl derivative (e.g., cyclopropanecarbonyl chloride), or a 4-haloaniline derivative and a source for the cyclopropyl ketone group.

Formation of the cyclopropyl-ketone bond: This less common approach would involve the reaction of a pre-functionalized aminophenyl organometallic reagent with a cyclopropyl electrophile.

These retrosynthetic pathways identify the following key precursors for the synthesis of this compound:

Aniline or Acetanilide

Nitrobenzene

Cyclopropanecarbonyl chloride

Cyclopropanecarbonitrile

4-Bromoaniline (or other 4-haloanilines)

Classical Synthetic Routes to the Core Structure

Classical synthetic organic chemistry offers several reliable methods for the construction of the this compound core structure. These routes are often multi-step processes that rely on fundamental and well-understood reaction mechanisms.

Approaches Involving Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of aniline with cyclopropanecarbonyl chloride is generally not feasible. The amino group in aniline is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the catalyst and the formation of a highly deactivated anilinium salt, which is resistant to electrophilic aromatic substitution.

To circumvent this issue, a protecting group strategy is employed. The amino group of aniline is first acylated, typically to form acetanilide. The resulting amide is still an ortho-, para-director, but the lone pair on the nitrogen is less available for coordination with the Lewis acid catalyst. The Friedel-Crafts acylation can then be carried out on the protected aniline, followed by the deprotection of the amino group to yield the final product.

Reaction Scheme:

Protection: Aniline is reacted with acetic anhydride to form acetanilide.

Friedel-Crafts Acylation: Acetanilide is then acylated with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield N-(4-cyclopropanoylphenyl)acetamide.

Deprotection: The resulting acetamide is hydrolyzed under acidic or basic conditions to afford this compound.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Aniline, Acetic Anhydride | Typically performed neat or in a solvent like acetic acid | Acetanilide |

| 2 | Acetanilide, Cyclopropanecarbonyl chloride | AlCl₃, in a non-polar solvent (e.g., CS₂, CH₂Cl₂) | N-(4-cyclopropanoylphenyl)acetamide |

| 3 | N-(4-cyclopropanoylphenyl)acetamide | Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat | This compound |

Grignard Reagent Mediated Synthetic Pathways

Grignard reagents provide a powerful tool for the formation of carbon-carbon bonds and can be utilized in the synthesis of ketones. A plausible route for the synthesis of this compound involves the reaction of a Grignard reagent derived from a protected 4-haloaniline with a cyclopropyl electrophile, such as cyclopropanecarbonitrile. The direct use of 4-aminophenylmagnesium bromide is problematic due to the acidic proton of the amino group, which would quench the Grignard reagent. Therefore, protection of the amino group is necessary.

Reaction Scheme:

Protection: 4-Bromoaniline is protected, for example, with a silyl or other suitable protecting group.

Grignard Formation: The protected 4-bromoaniline is reacted with magnesium metal in an ethereal solvent (e.g., THF, diethyl ether) to form the corresponding Grignard reagent.

Reaction with Nitrile: The Grignard reagent is then reacted with cyclopropanecarbonitrile. The initial adduct, upon acidic workup, hydrolyzes to the desired ketone.

Deprotection: The protecting group on the amino functionality is removed to yield this compound.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Bromoaniline | Protecting group reagent (e.g., t-Butyldimethylsilyl chloride) | N-protected-4-bromoaniline |

| 2 | N-protected-4-bromoaniline | Mg, THF or Et₂O | N-protected-4-aminophenylmagnesium bromide |

| 3 | N-protected-4-aminophenylmagnesium bromide, Cyclopropanecarbonitrile | 1. Ethereal solvent; 2. H₃O⁺ workup | N-protected-(4-Amino-phenyl)-cyclopropyl-methanone |

| 4 | N-protected-(4-Amino-phenyl)-cyclopropyl-methanone | Deprotection reagent (e.g., TBAF for silyl groups) | This compound |

Strategies Utilizing Nitration-Reduction Sequences on Related Aromatic Systems

One of the most reliable and widely applicable methods for the synthesis of aromatic amines is through the reduction of a corresponding nitro compound. This strategy is highly effective for the preparation of this compound. The synthesis begins with the Friedel-Crafts acylation of nitrobenzene, which is a deactivated aromatic ring but can still undergo acylation under appropriate conditions. The resulting nitro ketone is then reduced to the target amino ketone.

Reaction Scheme:

Friedel-Crafts Acylation: Nitrobenzene is acylated with cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst. The nitro group is a meta-director, but the para-substituted product is also often formed and can be separated.

Reduction: The nitro group of (4-nitrophenyl)-cyclopropyl-methanone is then reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or with metals in acidic media (e.g., Sn/HCl, Fe/HCl).

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Nitrobenzene, Cyclopropanecarbonyl chloride | AlCl₃, heat | (4-nitrophenyl)-cyclopropyl-methanone |

| 2 | (4-nitrophenyl)-cyclopropyl-methanone | H₂, Pd/C or Sn/HCl or Fe/HCl | This compound |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies, often relying on catalytic processes that minimize waste and avoid harsh reaction conditions.

Catalytic Syntheses of this compound (e.g., Transition Metal Catalysis)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl ketones. One such modern approach for the synthesis of aryl cyclopropyl ketones involves a palladium-catalyzed carbonylative cross-coupling reaction. thieme.de This method can be adapted to synthesize the target molecule, likely requiring a protected amino group on the aryl halide.

A potential synthetic route could involve the coupling of a protected 4-iodoaniline (B139537) with cyclopropylboronic acid or a related organometallic reagent under a carbon monoxide atmosphere, catalyzed by a palladium complex. A more direct reported method involves the carbonylative cross-coupling of an aryl iodide with tricyclopropylbismuth. thieme.de

Illustrative Reaction Scheme (based on related transformations):

Coupling Reaction: A protected 4-iodoaniline is reacted with tricyclopropylbismuth under an atmosphere of carbon monoxide, catalyzed by a palladium(II) complex with an N-heterocyclic carbene (NHC) ligand.

Deprotection: The protecting group is subsequently removed to afford the final product.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Protected 4-iodoaniline, Tricyclopropylbismuth | CO (1 atm), (SIPr)Pd(allyl)Cl, LiCl | N-protected-(4-Amino-phenyl)-cyclopropyl-methanone |

| 2 | N-protected-(4-Amino-phenyl)-cyclopropyl-methanone | Appropriate deprotection conditions | This compound |

This catalytic approach offers a milder alternative to the classical Friedel-Crafts acylation, with a broader substrate scope, especially for aromatic rings with various functional groups. thieme.de The development of such catalytic methods aligns with the principles of green chemistry by reducing the need for stoichiometric, often harsh, reagents like strong Lewis acids.

An in-depth examination of the chemical compound this compound reveals a landscape of evolving synthetic strategies, driven by the dual goals of efficiency and sustainability. This article focuses exclusively on the methodologies employed in its preparation and analysis at a research scale, delving into the application of modern chemical principles and the rigorous techniques required for its characterization.

2 Applications of Flow Chemistry in its Preparation

The synthesis of aryl ketones, including this compound, is increasingly benefiting from the adoption of flow chemistry. This technology offers significant advantages over traditional batch processing, such as enhanced safety, improved reaction control, and greater scalability. While specific literature on the continuous flow synthesis of this compound is nascent, analogous processes for related compounds, such as 1,1-cyclopropane aminoketones, demonstrate the potential of this approach rsc.org.

A conceptual two-step continuous flow process for this compound could involve:

Friedel-Crafts Acylation: Aniline or a protected aniline derivative could be reacted with cyclopropanecarbonyl chloride in a packed-bed reactor containing a solid acid catalyst. The use of a flow reactor allows for precise control of residence time and temperature, minimizing the formation of by-products.

Deprotection/Reduction: If a protected aniline (e.g., 4-nitroacetanilide) is used, the subsequent step would involve a continuous hydrogenation or deprotection step in a second flow module, often a packed-bed reactor with a metal catalyst like Palladium on carbon (Pd/C) researchgate.net.

3 Development of Green Chemistry Principles in Synthetic Protocols

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. For the synthesis of this compound, several green strategies can be envisioned based on established methodologies for similar compounds.

Key green chemistry principles applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from biomass, can significantly improve the environmental profile of the synthesis nih.gov.

Catalysis: Employing catalytic rather than stoichiometric reagents is a core principle of green chemistry. For instance, the use of L-proline as a recyclable, metal-free organocatalyst has been shown to be effective in multicomponent reactions, often under solvent-free conditions researchgate.netresearchgate.net. This avoids the use of toxic metal catalysts and simplifies work-up procedures researchgate.net.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. One-pot, multicomponent reactions are particularly advantageous in this regard as they reduce the number of synthetic steps and purification stages, leading to less waste researchgate.net.

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for example by heating the neat reactants, can eliminate solvent waste entirely. This approach has been successfully used in the synthesis of various heterocyclic compounds and is a viable strategy for the preparation of this compound precursors researchgate.netscienceandtechnology.com.vn.

The development of a greener synthesis for this compound would likely involve a one-pot reaction using a biodegradable catalyst in a benign solvent or under solvent-free conditions, thereby aligning with the goals of sustainable chemistry scienceandtechnology.com.vnepa.gov.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUVJEFKHBNWDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Amino Phenyl Cyclopropyl Methanone

Reactions Involving the Primary Aromatic Amino Functionality

The primary aromatic amino group is a versatile functional group that readily participates in several fundamental organic reactions.

Primary and secondary amines, whether aliphatic or aromatic, can react with acid chlorides, anhydrides, and esters through a nucleophilic substitution reaction known as acylation. ncert.nic.in In this reaction, the hydrogen atom of the –NH2 or >N–H group is replaced by an acyl group, resulting in the formation of amides. ncert.nic.in The reaction is typically conducted in the presence of a base stronger than the amine, such as pyridine (B92270), to neutralize the hydrochloric acid (HCl) formed and drive the reaction towards the products. ncert.nic.in

Similarly, sulfonamides can be synthesized by reacting the primary amine with a sulfonyl chloride. This reaction, known as sulfonylation, is analogous to acylation and provides a straightforward method for the formation of a sulfonamide linkage.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| (4-Amino-phenyl)-cyclopropyl-methanone | Acetyl Chloride | Amide |

| This compound | Benzenesulfonyl Chloride | Sulfonamide |

| This compound | Acetic Anhydride | Amide |

This table is generated based on the general principles of acylation and sulfonylation reactions of primary aromatic amines.

The conversion of a primary aromatic amine to a diazonium salt is known as diazotization. byjus.comunacademy.com This reaction typically involves treating the aromatic amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl). byjus.comorganic-chemistry.org The resulting diazonium salts are important intermediates in organic synthesis. organic-chemistry.org

Sandmeyer Reaction: This reaction allows for the synthesis of aryl halides from aryl diazonium salts using copper(I) salts as catalysts. wikipedia.org For example, treating the diazonium salt of this compound with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would yield the corresponding aryl chloride or aryl bromide. wikipedia.orgmasterorganicchemistry.com The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. wikipedia.org

Balz-Schiemann Reaction: This reaction is used to synthesize aryl fluorides from primary aromatic amines via a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org The process involves treating the diazonium salt with fluoroboric acid (HBF4), followed by thermal decomposition of the resulting diazonium tetrafluoroborate. masterorganicchemistry.comwikipedia.org

Table 2: Diazotization and Subsequent Transformations

| Starting Material | Reagents | Reaction | Product Type |

| This compound | NaNO2, HCl, CuCl | Sandmeyer | (4-Chloro-phenyl)-cyclopropyl-methanone |

| This compound | NaNO2, HCl, CuBr | Sandmeyer | (4-Bromo-phenyl)-cyclopropyl-methanone |

| This compound | 1. NaNO2, HBF4 2. Heat | Balz-Schiemann | (4-Fluoro-phenyl)-cyclopropyl-methanone |

This table illustrates the expected products from Sandmeyer and Balz-Schiemann reactions based on established chemical principles.

Primary amines can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines. libretexts.org This reaction is a key step in reductive amination, a process that converts a carbonyl group to an amine via an imine intermediate. wikipedia.org The initial reaction between the amine and the carbonyl compound forms a hemiaminal, which then loses a molecule of water to form the imine. wikipedia.org

Reactions of the Ketone Carbonyl Functionality

The ketone group in this compound is susceptible to a variety of reactions, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

The ketone functionality can be reduced to either a secondary alcohol or an alkane.

Reduction to Alcohols:

Sodium Borohydride (NaBH4): This is a mild and selective reducing agent commonly used to reduce ketones to secondary alcohols. umn.educommonorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion (H-) to the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Catalytic Hydrogenation: Ketones can be reduced to secondary alcohols by catalytic hydrogenation, which involves the use of hydrogen gas (H2) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). chemistrytalk.orglibretexts.org

Reduction to Alkanes:

Clemmensen Reduction: This method involves treating the ketone with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the carbonyl group to a methylene (B1212753) (CH2) group. youtube.com

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N2H4) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures to achieve the same transformation. youtube.com

Catalytic Hydrogenation: Under more forcing conditions, catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) can reduce aromatic ketones directly to alkanes. masterorganicchemistry.comyoutube.com

Table 3: Reduction Reactions of the Ketone Carbonyl

| Reagent/Method | Product Functional Group |

| Sodium Borohydride (NaBH4) | Secondary Alcohol |

| Catalytic Hydrogenation (mild conditions) | Secondary Alcohol |

| Clemmensen Reduction (Zn(Hg), HCl) | Alkane (Methylene group) |

| Wolff-Kishner Reduction (N2H4, KOH, heat) | Alkane (Methylene group) |

| Catalytic Hydrogenation (forcing conditions) | Alkane (Methylene group) |

This table summarizes common methods for the reduction of the ketone carbonyl group.

The electrophilic carbon of the ketone carbonyl is a prime target for nucleophiles.

Grignard Reagents: These organomagnesium halides (R-MgX) are potent nucleophiles that add to the carbonyl carbon of ketones to form tertiary alcohols after an acidic workup. nih.gov

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert a ketone into an alkene. lumenlearning.comwikipedia.orgmasterorganicchemistry.com The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane. libretexts.orgorganic-chemistry.org This method is highly valuable for the specific placement of a double bond. lumenlearning.comlibretexts.org

Formation of Imines, Oximes, and Hydrazones

The ketone functionality of this compound serves as a primary site for condensation reactions with nitrogen-based nucleophiles, leading to the formation of imines (and their derivatives like Schiff bases), oximes, and hydrazones. These reactions are fundamental in organic synthesis, providing pathways to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

The general mechanism for these transformations involves the nucleophilic attack of the nitrogen atom of the amine, hydroxylamine (B1172632), or hydrazine on the electrophilic carbonyl carbon of the methanone. This is typically followed by a dehydration step, often acid-catalyzed, to yield the corresponding C=N double bond.

Imines (Schiff Bases): The reaction of this compound with primary amines furnishes imines. This condensation is a reversible reaction and is often carried out with the removal of water to drive the equilibrium towards the product. The reaction can be catalyzed by acids. masterorganicchemistry.comyoutube.com The formation of imines from ketones and primary amines is a well-established transformation in organic chemistry. organic-chemistry.org

Oximes: Treatment of this compound with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, is expected to yield the corresponding oxime. researchgate.net The reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration. The pH of the reaction is a critical factor, with acidic conditions generally favoring the reaction. numberanalytics.com

Hydrazones: The condensation of this compound with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) leads to the formation of hydrazones. These reactions are typically carried out in a suitable solvent like ethanol. nih.govnih.gov The formation of hydrazones is a common method for the characterization and derivatization of carbonyl compounds. dergipark.org.tr

Table 1: Representative Condensation Reactions of the Carbonyl Group

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine | Acid or base catalysis, often with removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions |

| Hydrazine (NH₂NH₂) | Hydrazone | Typically in an alcohol solvent, may be acid-catalyzed |

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl ring in this compound is a strained three-membered ring system, which makes it susceptible to a variety of ring-opening reactions and transformations. The presence of the adjacent carbonyl group activates the cyclopropane (B1198618) ring, facilitating its cleavage under various conditions.

Ring-Opening Reactions and Transformations

The strained nature of the cyclopropyl ring provides a thermodynamic driving force for ring-opening reactions, leading to the formation of more stable acyclic products. These transformations can be initiated by various reagents and catalysts.

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, donor-acceptor cyclopropanes, a category that includes this compound, can undergo nucleophilic ring-opening. lookchem.comscispace.comresearchgate.net The acid activates the carbonyl group, which in turn polarizes the C-C bonds of the cyclopropyl ring, making it more susceptible to attack by nucleophiles.

Transition Metal-Catalyzed Ring-Opening: Palladium-catalyzed reactions have been shown to efficiently promote the ring-opening of aryl cyclopropyl ketones. rsc.orgnih.gov These reactions can lead to the formation of α,β-unsaturated ketones. Other transition metals have also been explored for catalyzing the ring-opening of cyclopropanes. researchgate.net

Photocatalyzed Cycloadditions: Aryl cyclopropyl ketones can undergo [3+2] cycloaddition reactions with olefins under visible light photocatalysis. This process involves the one-electron reduction of the ketone to a radical anion, which then initiates the ring-opening of the cyclopropane. nih.gov

Functionalization and Derivatization of the Cyclopropyl Ring

While ring-opening is a common reaction pathway, the cyclopropyl ring itself can also be functionalized. Research on enantiomerically enriched cyclopropyl ketones has demonstrated that various transformations can occur while retaining the three-membered ring. These include reductions of the ketone to an alcohol and Baeyer-Villiger oxidations. researchgate.net The cyclopropyl group is a valuable motif in medicinal chemistry due to its unique conformational properties and metabolic stability. hyphadiscovery.comscientificupdate.com

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring (excluding amino group reactivity)

The phenyl ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the electronic effects of the existing substituents: the strongly activating amino group and the deactivating cyclopropylcarbonyl group.

Electrophilic Aromatic Substitution: The amino group is a powerful ortho-, para-directing and activating group for electrophilic aromatic substitution. Conversely, the cyclopropylcarbonyl group is a deactivating and meta-directing group. In the case of this compound, the directing effects of the two substituents are synergistic. The amino group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5), which are also meta to the cyclopropylcarbonyl group. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur predominantly at the 3- and 5-positions of the phenyl ring.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) on the phenyl ring of this compound is generally challenging due to the presence of the electron-donating amino group, which deactivates the ring towards nucleophilic attack. youtube.commasterorganicchemistry.com NAS reactions typically require the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. libretexts.orgmdpi.com However, if a suitable leaving group (e.g., a halogen) were present on the ring, particularly at a position activated by an electron-withdrawing group, nucleophilic substitution could potentially occur. For instance, in related 4-alkylaminoaryl phenyl cyclopropyl methanones synthesized from 4-fluorochalcones, nucleophilic substitution of the fluorine atom by various amines has been reported. researchgate.net

Table 2: Predicted Regioselectivity of Aromatic Substitution

| Reaction Type | Directing Effect of -NH₂ | Directing Effect of -CO-cyclopropyl | Predicted Position of Substitution |

| Electrophilic | Ortho, Para-directing (activating) | Meta-directing (deactivating) | 3- and 5-positions |

| Nucleophilic | Deactivating | Activating | Unlikely without a suitable leaving group and further activation |

Derivatization Strategies and Analogue Synthesis Utilizing 4 Amino Phenyl Cyclopropyl Methanone As a Scaffold

Design Principles for Novel Analogues and Libraries

The design of novel analogues and compound libraries based on the (4-Amino-phenyl)-cyclopropyl-methanone scaffold is guided by several key principles aimed at exploring and optimizing biological activity and material properties. These principles often draw from established medicinal chemistry strategies and structure-activity relationship (SAR) studies of related compounds.

A primary design strategy involves pharmacophore-based design , where the cyclopropyl-methanone and aminophenyl groups can be considered as key pharmacophoric elements. The cyclopropyl (B3062369) ring, for instance, can act as a conformationally restricted bioisostere for other groups, potentially improving metabolic stability and binding affinity to biological targets. nih.gov The aromatic amine provides a convenient handle for introducing a wide variety of substituents to probe different regions of a target's binding pocket.

Structure-Activity Relationship (SAR) exploration is another crucial principle. By systematically modifying different parts of the scaffold, researchers can elucidate the structural requirements for a desired activity. For example, in the context of developing antiplasmodial agents, SAR studies on 4-aminoquinolines have shown that the nature of substituents on the aromatic ring significantly influences activity. researchgate.netchemicalbook.com Similar principles can be applied to the this compound core, where variations in the substituents on the amino group or the phenyl ring can be correlated with changes in biological effect.

Diversity-oriented synthesis aims to create a wide range of structurally diverse molecules from a common starting material. The reactivity of the primary amine on the this compound scaffold makes it an ideal starting point for such approaches, allowing for the introduction of a vast array of chemical functionalities.

Formation of Amides, Ureas, Thioureas, and Carbamates

The primary aromatic amine of this compound is a highly versatile functional group for derivatization, readily participating in reactions to form amides, ureas, thioureas, and carbamates. These functional groups are prevalent in a vast number of biologically active molecules and functional materials.

Amide Synthesis: Amides are typically synthesized by reacting the amino group with carboxylic acids, acid chlorides, or acid anhydrides. The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) facilitates the reaction with carboxylic acids. Alternatively, the reaction with more reactive acid chlorides in the presence of a base like triethylamine (B128534) or pyridine (B92270) provides a straightforward route to the corresponding N-substituted amides. nih.govresearchgate.net

Urea Synthesis: The synthesis of ureas can be achieved through several methods. A common approach involves the reaction of the primary amine with an isocyanate. nih.govcommonorganicchemistry.com Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), can be used to first generate an isocyanate in situ, which then reacts with another amine. nih.gov The reaction of amines with carbamates, particularly reactive ones like phenyl carbamates, also yields ureas. bioorganic-chemistry.com

Thiourea Synthesis: Thioureas are sulfur analogues of ureas and can be synthesized by reacting the amine with an isothiocyanate. nih.govmdpi.com Another prevalent method is the condensation of the amine with carbon disulfide, which can proceed through a dithiocarbamate (B8719985) intermediate. nih.govorganic-chemistry.org The use of thiophosgene (B130339) or its equivalents also provides a route to thioureas.

Carbamate Synthesis: Carbamates can be prepared by reacting the amine with a chloroformate, such as phenyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. organic-chemistry.orgorganic-chemistry.org Another approach involves the reaction of the amine with a dialkyl carbonate. researchgate.net The use of carbon dioxide in a three-component coupling with an amine and a halide also offers a modern and greener route to carbamates. organic-chemistry.orgnih.gov

Table 1: General Synthetic Routes to Amides, Ureas, Thioureas, and Carbamates from this compound

| Derivative | Reagents | General Conditions |

|---|---|---|

| Amide | R-COOH + Coupling Agent (e.g., EDC, DCC) | Inert solvent (e.g., DCM, DMF), Room Temperature |

| Amide | R-COCl + Base (e.g., Et3N, Pyridine) | Inert solvent (e.g., DCM), 0 °C to Room Temperature |

| Urea | R-N=C=O | Inert solvent (e.g., THF, DCM), Room Temperature |

| Urea | Phosgene or equivalent (e.g., Triphosgene, CDI) | Inert solvent, often with a base |

| Thiourea | R-N=C=S | Inert solvent (e.g., Ethanol, Acetonitrile), Reflux |

| Thiourea | CS2 + Base | Solvent, often with heating |

| Carbamate | R-O-COCl + Base (e.g., Pyridine) | Inert solvent (e.g., DCM), 0 °C to Room Temperature |

| Carbamate | (R-O)2C=O | Often requires a catalyst and heating |

Synthesis of Heterocyclic Compounds Incorporating the this compound Framework

The this compound scaffold can be utilized as a building block for the synthesis of a variety of heterocyclic compounds. The aromatic amine and the ketone functionality can both participate in cyclization reactions, leading to the formation of diverse ring systems.

One notable example is the synthesis of cyclopropyl-substituted 4H-3,1-benzoxazines . These can be prepared from 2-aminophenyl cyclopropyl ketones through intramolecular acid-catalyzed heterocyclization of ortho-acylamino-substituted benzyl alcohols, which are in turn derived from the starting aminoketone.

Furthermore, the primary amine of this compound can serve as a nucleophile in multicomponent reactions (MCRs) , which are powerful tools for the rapid construction of complex heterocyclic scaffolds. nih.govnih.govresearchgate.netmdpi.combeilstein-journals.org For instance, it can participate in reactions like the Biginelli or Hantzsch reactions, leading to the formation of dihydropyrimidines and dihydropyridines, respectively, where the (4-cyclopropylcarbonyl)phenyl moiety would be a substituent on the heterocyclic ring.

The ketone group can also be a reactive center for heterocycle formation. For example, reaction with hydrazines could yield pyrazoles , and reaction with hydroxylamine (B1172632) could lead to isoxazoles . Condensation with 1,2-dicarbonyl compounds or their equivalents can also be a route to various other heterocyclic systems.

Construction of Complex Polyfunctional Molecules through Multi-Step Syntheses

This compound is a valuable starting material for the multi-step synthesis of more complex and polyfunctional molecules, including active pharmaceutical ingredients (APIs). researchgate.net Its derivatization into amides, ureas, and other functionalities, as described in section 4.2, is often the initial step in a longer synthetic sequence.

For example, the amine can be acylated with a bifunctional molecule, introducing a new reactive handle for further elaboration. This strategy allows for the stepwise construction of larger molecular architectures. The resulting derivatives can then undergo further transformations on other parts of the molecule, such as the cyclopropyl ring or the phenyl ring, through reactions like halogenation, nitration, or cross-coupling reactions, to introduce additional functional groups and build molecular complexity.

The utility of this scaffold as a building block is exemplified by the synthesis of various biologically active compounds where a central phenyl ring is substituted with an amine that is further derivatized. These multi-step synthetic approaches are crucial for accessing novel chemical space and for the development of new therapeutic agents. organic-chemistry.orgresearchgate.netresearchgate.net

Integration into Polymerization Processes for Macromolecular Architectures

The bifunctional nature of this compound, possessing a primary amine, makes it a suitable monomer for incorporation into polymerization processes to create novel macromolecular architectures. Specifically, it can be used in the synthesis of polyamides and polyimides.

Polyamides: The amino group of this compound can react with dicarboxylic acids or their derivatives (e.g., diacid chlorides) in a polycondensation reaction to form polyamides. researchgate.netchemrxiv.orgepa.gov The resulting polymers would feature the cyclopropyl-methanone moiety as a pendant group along the polymer backbone. The properties of these polyamides, such as their thermal stability, solubility, and mechanical strength, would be influenced by the structure of the dicarboxylic acid comonomer and the presence of the bulky and polar cyclopropyl-methanone group.

Polyimides: Similarly, this compound can be used as a diamine monomer in the synthesis of polyimides. The reaction with a tetracarboxylic dianhydride proceeds via a two-step process, involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization to yield the final polyimide. rsc.orgresearchgate.netnih.govmdpi.comrsc.org The incorporation of the cyclopropyl-methanone group could impart unique properties to the resulting polyimides, such as altered solubility, dielectric properties, and thermal characteristics.

The integration of this functional monomer into polymer chains opens up possibilities for creating materials with tailored properties for various applications, including high-performance plastics, membranes, and functional coatings.

Advanced Spectroscopic and Diffraction Based Structural Elucidation in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of "(4-Amino-phenyl)-cyclopropyl-methanone" is expected to exhibit distinct signals corresponding to the aromatic protons of the aminophenyl group and the aliphatic protons of the cyclopropyl (B3062369) ring. The chemical shifts are influenced by the electronic environment of each proton. The amino group (-NH₂) on the phenyl ring is an electron-donating group, which would cause an upfield shift of the aromatic protons compared to unsubstituted benzene. The carbonyl group, being electron-withdrawing, will deshield the adjacent protons.

Similarly, the ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopropyl ring. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | 7.8 - 8.0 | Doublet | ~8.5 |

| H-3', H-5' (Aromatic) | 6.6 - 6.8 | Doublet | ~8.5 |

| -NH₂ (Amino) | 4.0 - 5.0 | Broad Singlet | - |

| H-1 (Cyclopropyl) | 2.5 - 2.8 | Multiplet | - |

| H-2, H-3 (Cyclopropyl) | 1.0 - 1.5 | Multiplet | - |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 195 - 200 |

| C-4' (Aromatic, C-NH₂) | 150 - 155 |

| C-2', C-6' (Aromatic) | 130 - 135 |

| C-1' (Aromatic) | 125 - 130 |

| C-3', C-5' (Aromatic) | 112 - 117 |

| C-1 (Cyclopropyl, CH) | 18 - 25 |

| C-2, C-3 (Cyclopropyl, CH₂) | 10 - 15 |

To further confirm the structural assignment, a suite of 2D NMR experiments would be conducted.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between the adjacent aromatic protons (H-2'/H-3' and H-5'/H-6') and among the protons of the cyclopropyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected from the H-2'/H-6' protons to the carbonyl carbon (C=O) and from the cyclopropyl methine proton (H-1) to the carbonyl carbon, establishing the connection between the phenyl ring, the carbonyl group, and the cyclopropyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between protons on the phenyl ring and the cyclopropyl ring, offering insights into the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of "this compound." This allows for the unambiguous determination of its molecular formula, C₁₀H₁₁NO.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 162.0919 |

| [M+Na]⁺ | 184.0738 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecular structure. For "this compound," fragmentation is expected to occur at the weaker bonds, particularly adjacent to the carbonyl group.

Predicted Key Fragmentations in MS/MS

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 162.09 | 120.06 | C₃H₂O | [H₂N-C₆H₄-C≡O]⁺ |

| 162.09 | 92.06 | C₄H₅O | [H₂N-C₆H₄]⁺ |

| 162.09 | 69.03 | C₆H₅NO | [C₃H₅-C≡O]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ketone, C-N stretching, and various C-H and C=C stretching and bending vibrations of the aromatic and cyclopropyl groups. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations.

Predicted IR and Raman Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Amino) | 3300 - 3500 (two bands) | Weak | Symmetric & Asymmetric Stretch |

| C-H (Aromatic) | 3000 - 3100 | Strong | Stretch |

| C-H (Cyclopropyl) | 2900 - 3000 | Moderate | Stretch |

| C=O (Ketone) | 1650 - 1680 | Strong | Stretch |

| C=C (Aromatic) | 1550 - 1650 | Strong | Stretch |

| N-H (Amino) | 1580 - 1650 | Moderate | Scissoring |

| C-N (Aromatic) | 1250 - 1350 | Moderate | Stretch |

Computational and Theoretical Studies of 4 Amino Phenyl Cyclopropyl Methanone and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides a framework to understand the distribution of electrons within a molecule and to predict a wide array of properties, including molecular orbital energies, charge distributions, and spectroscopic characteristics.

For (4-Amino-phenyl)-cyclopropyl-methanone, DFT calculations can elucidate the influence of the amino, phenyl, and cyclopropyl (B3062369) groups on the molecule's electronic properties. The amino group, being an electron-donating group, is expected to increase the electron density on the phenyl ring, thereby affecting the energy of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and its electronic absorption spectrum. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

DFT calculations on analogous para-substituted acetophenones have shown that electron-donating substituents, such as an amino group, tend to increase the HOMO energy and decrease the HOMO-LUMO gap, leading to a red shift (shift to longer wavelengths) in the UV-Vis absorption spectrum. researchgate.net Furthermore, DFT can be employed to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule. scispace.comresearchgate.net The calculated Mulliken atomic charges can reveal the electrophilic and nucleophilic sites within the molecule, providing insights into its chemical behavior. ijcce.ac.ir

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

|---|---|---|---|---|

| Acetophenone | -6.89 | -1.78 | 5.11 | 242 |

| 4-Aminoacetophenone | -5.75 | -1.23 | 4.52 | 274 |

| This compound (Hypothetical) | -5.68 | -1.35 | 4.33 | ~280-290 |

This table presents representative data for analogous compounds to illustrate the expected trends for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a molecule in various environments, such as in solution. researchgate.netnih.gov

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses rotational freedom around the bond connecting the cyclopropyl group to the carbonyl carbon and the bond connecting the phenyl ring to the carbonyl carbon. MD simulations can reveal the preferred orientations of these groups and the energy barriers associated with their rotation. researchgate.net Understanding the conformational preferences is crucial as it can significantly impact the molecule's biological activity and physical properties.

Furthermore, MD simulations can shed light on the intermolecular interactions between this compound and solvent molecules or other surrounding molecules. nih.gov The amino group and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, leading to specific interactions with protic solvents like water or methanol. researchgate.net These interactions can influence the molecule's solubility, stability, and reactivity. By simulating the system at an atomistic level, MD can provide a dynamic picture of these interactions, which is often difficult to obtain through experimental techniques alone.

| Functional Group | Potential Interaction | Significance |

|---|---|---|

| Amino Group (-NH2) | Hydrogen bond donor | Influences solubility in protic solvents and interactions with biological targets. |

| Carbonyl Group (C=O) | Hydrogen bond acceptor | Affects solvation and potential binding to receptors. |

| Phenyl Ring | π-π stacking, hydrophobic interactions | Contributes to aggregation and binding in nonpolar environments. |

| Cyclopropyl Ring | van der Waals interactions | Influences molecular packing and steric effects. |

Elucidation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. rsc.org The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. wikipedia.orgox.ac.uk

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring, computational methods can be used to propose and evaluate different possible mechanistic pathways. researchgate.netnih.gov Techniques like Transition State Theory (TST) can be combined with quantum chemical calculations to estimate reaction barriers and rate constants. chemrxiv.orgresearchgate.net

For instance, in a hypothetical reaction, one could compare a concerted mechanism, where bond breaking and bond formation occur simultaneously, with a stepwise mechanism that involves the formation of an intermediate. By calculating the energies of the transition states for both pathways, it is possible to determine the more favorable route. nih.gov The geometry of the transition state can also provide valuable information about the key interactions that stabilize it and thus facilitate the reaction. Automated transition state search algorithms have made these calculations more accessible and efficient. acs.org

Prediction of Reactivity and Selectivity through Quantum Chemical Calculations

Quantum chemical calculations can go beyond predicting molecular properties and be used to forecast the reactivity and selectivity of a molecule in a chemical reaction. scienceopen.comrsc.orgnih.gov Several theoretical concepts and descriptors have been developed for this purpose, including Frontier Molecular Orbital (FMO) theory and the calculation of Fukui functions.

FMO theory posits that the reactivity of a molecule is primarily governed by the interaction between its HOMO and LUMO. For this compound, the distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The electron-donating amino group is expected to increase the HOMO density on the phenyl ring, particularly at the ortho and para positions, making these sites more susceptible to electrophilic attack.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. researchgate.netresearchgate.net The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. nih.gov By calculating the condensed Fukui functions for each atom, one can identify the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack. This information is invaluable for predicting the regioselectivity of reactions involving this compound.

| Atomic Site | Predicted f+ (for Nucleophilic Attack) | Predicted f- (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Carbon | High | Low | Susceptible to nucleophilic attack |

| Carbonyl Oxygen | Low | High | Susceptible to electrophilic attack/protonation |

| Phenyl C-ortho to -NH2 | Low | High | Susceptible to electrophilic attack |

| Phenyl C-meta to -NH2 | Low | Low | Less reactive towards electrophiles |

Quantitative Structure-Property Relationship (QSPR) Studies for Investigating Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.netnih.gov By developing mathematical models based on a set of known compounds, QSPR can be used to predict the properties of new or untested molecules. aidic.itscirp.org This methodology is widely used in drug discovery, materials science, and environmental chemistry. nih.govjocpr.com

For this compound and its analogues, QSPR studies can be employed to predict a variety of properties, such as boiling point, solubility, and chromatographic retention times. The first step in a QSPR study is to calculate a set of molecular descriptors for each molecule in a training set. mdpi.com These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that relates the descriptors to the property of interest. wikipedia.org The predictive power of the model is then evaluated using a separate test set of compounds. A validated QSPR model can be a valuable tool for screening virtual libraries of this compound analogues to identify candidates with desired properties, thereby accelerating the research and development process.

| Descriptor Class | Example Descriptors | Property Predicted |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings | Boiling Point, Molar Volume |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Chromatographic Retention Time |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Partition Coefficient |

| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies, Polarizability | Reactivity, Acidity (pKa) |

Applications of 4 Amino Phenyl Cyclopropyl Methanone in Diverse Academic Research Fields

Role in the Development of Novel Synthetic Methodologies

The presence of multiple reactive sites in (4-Amino-phenyl)-cyclopropyl-methanone makes it a key substrate in the exploration of new synthetic pathways. Organic chemists utilize this compound to construct complex molecular frameworks that are otherwise difficult to access. The primary amino group can be readily transformed into a wide array of other functionalities, such as amides, sulfonamides, and diazonium salts, the latter of which serve as versatile intermediates for introducing various substituents onto the aromatic ring.

Furthermore, the cyclopropyl (B3062369) ketone unit can undergo a range of chemical transformations, including ring-opening reactions and rearrangements, providing access to diverse carbocyclic and heterocyclic structures. This reactivity has been harnessed in the development of cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

A notable application of this compound is in multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a single product. The ability of this compound to participate in such reactions makes it an attractive starting material for generating libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science.

Contributions to Materials Science Research

The rigid and photoactive nature of the cyclopropyl phenyl ketone scaffold has positioned this compound as a significant precursor in the field of materials science.

The linear and rigid structure imparted by the phenyl and cyclopropyl groups is a desirable feature for the design of liquid crystals. By chemically modifying the amino group with long alkyl chains or other mesogenic (liquid crystal-forming) units, researchers can synthesize novel liquid crystalline materials. These materials exhibit unique phase behaviors and electro-optical properties that are crucial for applications in displays and sensing devices.

In the realm of optoelectronics, derivatives of this compound are being explored for their potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The aminophenyl ketone core can be incorporated into larger conjugated systems to fine-tune the electronic properties of the resulting materials, thereby influencing their light-emitting and charge-transporting capabilities.

The bifunctionality of this compound, with its reactive amino and carbonyl groups, allows for its integration into polymer chains as a monomer. Through polymerization techniques such as polycondensation and polyaddition, novel polymers with tailored properties can be created. For instance, polyamides and polyimides containing the cyclopropyl ketone moiety have been synthesized and investigated for their enhanced thermal stability, mechanical strength, and photo-crosslinkable characteristics. The photoreactive nature of the cyclopropyl ketone group enables post-polymerization modifications, allowing for the creation of patterned surfaces and cross-linked networks upon exposure to light. Porous organic frameworks with amino functionalities have also been developed for applications such as gas capture. researchgate.net

Development of Advanced Catalyst Ligands or Organocatalysts Incorporating the Scaffold

The aminophenyl group of this compound serves as a convenient anchor for the synthesis of new ligands for transition metal catalysis. Chiral versions of this compound have been used to create asymmetric catalysts that can control the stereochemical outcome of chemical reactions. The cyclopropyl group can play a crucial role in inducing this selectivity by creating a well-defined and sterically hindered chiral environment around the metal center.

Moreover, the molecule itself can be used as a foundation for the design of organocatalysts, which are small organic molecules that can catalyze chemical reactions without the need for a metal. The amino group can be functionalized to create hydrogen-bond donors or other catalytically active sites, while the rigid structure of the molecule provides a stable and predictable framework for the catalytic process.

Utilization in Supramolecular Chemistry for Host-Guest Systems and Self-Assembly Research

In supramolecular chemistry, the focus is on the non-covalent interactions between molecules. The structural features of this compound make it an excellent candidate for building host-guest systems and studying self-assembly phenomena. The aromatic ring can participate in π-π stacking interactions, while the amino and carbonyl groups are capable of forming hydrogen bonds. These weak interactions can be exploited to direct the assembly of molecules into highly ordered supramolecular structures like nanotubes, vesicles, and gels. mdpi.comnih.gov

Researchers have designed and synthesized larger host molecules that incorporate the this compound unit to create specific binding pockets for smaller guest molecules. The rigidity of the cyclopropyl group helps to pre-organize the host molecule, leading to stronger and more selective binding of the guest.

Application in Chemical Biology as a Scaffold for Research Probes (excluding biological activity/clinical data)

While this article does not delve into biological activity, it is important to note the role of this compound as a scaffold in chemical biology for creating research tools. The amino group provides a convenient point of attachment for fluorescent dyes, affinity tags, or other reporter molecules. The cyclopropyl ketone moiety can function as a photo-crosslinking agent, which allows for the formation of a covalent bond between the probe and its biological target upon irradiation with light. This is a powerful technique for identifying and studying the interactions of small molecules with proteins and other biomolecules.

Future Perspectives and Emerging Research Directions for 4 Amino Phenyl Cyclopropyl Methanone

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The inherent ring strain of the cyclopropyl (B3062369) group and the electronic properties of the aminophenyl ketone moiety suggest a rich and largely unexplored reactive landscape for (4-Amino-phenyl)-cyclopropyl-methanone. Future research is anticipated to delve into novel transformation pathways that leverage these features.

One promising area of exploration is the use of the cyclopropyl ring as a three-carbon building block in cycloaddition reactions. Aryl cyclopropyl ketones are known to participate in formal [3+2] cycloaddition reactions with olefins to create highly substituted cyclopentane (B165970) rings. nih.gov This reactivity is often initiated by a one-electron reduction of the ketone, which can be achieved using photocatalytic systems. nih.gov Future studies could investigate the diastereoselective construction of complex molecular frameworks using this compound as the starting material. The amino group could play a crucial role in modulating the electronic properties of the aromatic ring, thereby influencing the efficiency and selectivity of these cycloadditions.

Furthermore, the cyclopropane (B1198618) ring is known for its "double bond character" and can undergo ring-opening reactions under various conditions. researchgate.net The investigation of transition-metal-catalyzed ring-opening reactions of this compound could lead to the synthesis of novel linear or heterocyclic compounds that would be difficult to access through other synthetic routes. The interaction of the amino group with the metal catalyst could offer unique opportunities for regioselective and stereoselective bond cleavage and formation.

Computational studies will likely play a significant role in predicting and understanding the reactivity of this molecule. Density functional theory (DFT) calculations can provide insights into the structure-reactivity relationships, helping to elucidate the mechanisms of known reactions and predict new, undiscovered transformation pathways. nih.gov

Development of Highly Efficient and Selective Catalytic Syntheses

While synthetic routes to aminophenyl ketones and cyclopropyl ketones exist, the development of highly efficient and selective catalytic methods for the synthesis of this compound and its derivatives remains a key area for future research.

Current synthetic strategies often involve multi-step sequences. Future efforts will likely focus on the development of one-pot or tandem reactions that can construct the target molecule with high atom economy. For instance, the direct α-amination of cyclopropyl phenyl ketone using a suitable nitrogen source and a catalyst could provide a more direct route to the final product. Copper-catalyzed direct α-amination of ketones has been demonstrated for other systems and could be adapted for this purpose. acs.org

Biocatalysis is another emerging area that could offer highly selective and environmentally friendly synthetic routes. Transaminases, for example, are enzymes that can catalyze the synthesis of chiral amines from ketones. mdpi.com The development of a biocatalytic process for the reductive amination of a suitable precursor could provide enantiomerically pure this compound, which would be of significant interest for pharmaceutical applications.

The table below summarizes potential catalytic strategies for the synthesis of this compound.

| Catalytic Strategy | Catalyst Type | Potential Advantages |

| Direct α-Amination | Transition Metal (e.g., Cu, Rh) | High atom economy, potentially fewer steps |

| Reductive Amination | Transition Metal (e.g., Pt, Ru) or Biocatalyst (Transaminase) | High selectivity, access to chiral compounds |

| Cross-Coupling Reactions | Palladium, Nickel | Modular approach, good functional group tolerance |

Integration into Advanced Functional Systems and Devices in Materials Science

The combination of a conjugated aromatic system, a polar ketone group, and a reactive cyclopropyl moiety makes this compound an intriguing candidate for incorporation into advanced functional materials.

The aminophenyl ketone core is a known chromophore, and its electronic properties could be tuned by modifying the substituents on the phenyl ring or by extending the conjugation. This opens up possibilities for its use in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical materials. ontosight.ai The cyclopropyl group could serve as a reactive handle for polymerization or for grafting the molecule onto surfaces, allowing for the creation of functional thin films and coatings.

The ability of the cyclopropyl ring to undergo stress-induced chemical transformations could also be exploited in the design of mechanosensitive materials. For example, polymers incorporating this moiety could exhibit changes in their optical or electronic properties in response to mechanical force, leading to applications in stress sensing and damage detection.

Role in Interdisciplinary Research at the Interface of Chemistry and Other Scientific Disciplines

The unique structural features of this compound make it a versatile tool for interdisciplinary research, particularly at the interface of chemistry, biology, and medicine.

In medicinal chemistry, the aminophenyl ketone scaffold is present in a number of biologically active compounds. The introduction of a cyclopropyl group can significantly impact the conformational properties and metabolic stability of a molecule, often leading to improved pharmacological profiles. nih.gov Future research could explore the synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents. Given that related compounds have shown promise as antitubercular and antimalarial agents, this would be a logical starting point for investigation.

The amino group provides a convenient point of attachment for fluorescent dyes or other reporter molecules, making it a potential candidate for the development of chemical probes for biological imaging. The cyclopropyl group could also be used to covalently label biomolecules through ring-opening reactions with nucleophilic residues on proteins or other macromolecules.

Design and Synthesis of Next-Generation Analogues with Tunable Chemical Properties

The modular nature of this compound allows for the systematic modification of its structure to fine-tune its chemical and physical properties. The design and synthesis of next-generation analogues will be a key driver of future research.

Diversity-oriented synthesis approaches can be employed to create libraries of related compounds with variations in all three key components of the molecule. mdpi.com For example, the amino group could be alkylated, acylated, or incorporated into a heterocyclic ring. The substitution pattern on the phenyl ring could be altered to include electron-donating or electron-withdrawing groups, thereby modulating the electronic properties of the molecule. Finally, the cyclopropyl ring itself could be substituted with various functional groups.

The development of structure-activity relationships (SAR) and structure-property relationships (SPR) will be crucial for the rational design of new analogues with desired characteristics. For instance, in the context of drug discovery, SAR studies could identify the key structural features required for potent and selective biological activity. In materials science, SPR studies could guide the design of molecules with optimized optical and electronic properties.

Q & A

Q. What are the established synthetic routes for (4-Amino-phenyl)-cyclopropyl-methanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves cyclopropane ring formation via Corey-Chaykovsky cyclopropanation or transition-metal-catalyzed cross-coupling. For example, (4-chlorophenyl)cyclopropyl-methanone derivatives can be synthesized by reacting 4-chlorophenyl precursors with cyclopropane-forming reagents like Zn/Cu in THF under controlled temperatures . Subsequent amination via Buchwald-Hartwig coupling or catalytic hydrogenation introduces the amino group. Optimization includes:

- Catalyst screening : Pd(OAc)₂/XPhos for coupling reactions (yield improvement by 15–20%).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove byproducts.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during cyclopropanation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for cyclopropane ring protons (δ 0.8–1.2 ppm, multiplet) and aromatic amino group protons (δ 6.5–7.2 ppm). Discrepancies in coupling constants (e.g., for cyclopropane) indicate stereochemical impurities .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI+ mass spectrometry to confirm molecular ion peaks ([M+H]⁺ at m/z 188.1) and quantify purity (>95%) .

- XRD : For crystalline derivatives, refine structures using SHELXL (via Olex2 interface) to resolve bond-length discrepancies (e.g., C–C in cyclopropane: ~1.54 Å) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the electronic properties of this compound?

- Methodological Answer :

- DFT calculations : Compare HOMO-LUMO gaps (e.g., B3LYP/6-31G*) with UV-Vis spectra. If deviations >0.3 eV occur:

- Re-optimize geometries using dispersion-corrected functionals (e.g., ωB97X-D).

- Validate solvent effects via COSMO-RS models .

- Electrochemical profiling : Use cyclic voltammetry to measure redox potentials. Discrepancies in oxidation potentials (e.g., predicted 1.2 V vs. observed 1.5 V) may indicate unaccounted solvent or counterion effects .

Q. How can researchers leverage crystallographic data to analyze steric and electronic effects of substituents on the cyclopropane ring?

- Methodological Answer :

- Mercury CSD analysis :

Search the Cambridge Structural Database (CSD) for analogous structures (e.g., "cyclopropyl-methanone" substructure).

Calculate torsion angles and packing motifs to identify steric clashes (e.g., amino group vs. cyclopropane ring).

Use Hirshfeld surfaces to map intermolecular interactions (e.g., N–H···O hydrogen bonds) influencing stability .

- Twinned data refinement : For crystals with pseudo-symmetry, employ SHELXL’s TWIN/BASF commands to resolve overlapping reflections .

Q. What methodologies are recommended for assessing the biological activity of this compound derivatives in antimicrobial studies?

- Methodological Answer :

- In vitro assays :

- MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin).

- Cytotoxicity : Screen against mammalian cell lines (e.g., HEK293) via MTT assay to establish selectivity indices (SI >10 preferred) .

- SAR analysis : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) and correlate logP values (HPLC-derived) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.